![molecular formula C19H26N4O3S2 B382482 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide CAS No. 315239-32-8](/img/structure/B382482.png)
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide
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Description
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Compounds with the thieno[2,3-d]pyrimidine moiety have shown substantial antiviral activity . ChemDiv1_007954 could be investigated for its efficacy against various viruses, potentially contributing to the development of new antiviral medications.
Antimicrobial Activity
Derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors for TrmD isolated from Haemophilus influenzae . ChemDiv1_007954 may serve as a lead compound for designing new antimicrobial agents targeting similar bacterial enzymes.
Chemical Synthesis
The compound’s unique structure makes it a valuable intermediate in chemical synthesis. It could be used to create a variety of novel molecules with potential therapeutic applications.
Enzyme Inhibition
ChemDiv1_007954 could be explored as an enzyme inhibitor, given the activity of related compounds. It may help in understanding enzyme mechanisms or serve as a prototype for developing enzyme-based treatments .
Molecular Probing
Due to its specific binding properties, ChemDiv1_007954 can be used as a molecular probe to study protein interactions and functions. This can provide insights into cellular processes and disease mechanisms.
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-4-6-23-18(25)16-13(2)14(3)28-17(16)21-19(23)27-12-15(24)20-5-7-22-8-10-26-11-9-22/h4H,1,5-12H2,2-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVPECINNJMGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCN3CCOCC3)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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